molecular formula C9H11NO2 B1384857 (S)-4-(1-Aminoethyl)benzoic acid CAS No. 222714-33-2

(S)-4-(1-Aminoethyl)benzoic acid

Cat. No.: B1384857
CAS No.: 222714-33-2
M. Wt: 165.19 g/mol
InChI Key: NDMBVGSUFFPAFE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(1-Aminoethyl)benzoic acid is a chiral compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a white crystalline solid that is used in various scientific and industrial applications. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)benzoic acid typically involves the enantioselective reduction of 4-(1-Aminoethyl)benzoic acid. One common method is the asymmetric hydrogenation of the corresponding ketone using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale asymmetric hydrogenation processes. These processes utilize high-pressure reactors and specialized chiral catalysts to achieve high yields and enantiomeric purity. The product is then purified through crystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-4-(1-Aminoethyl)benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target . These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-Aminoethyl)benzoic acid: The enantiomer of (S)-4-(1-Aminoethyl)benzoic acid, with similar chemical properties but different biological activities.

    4-(1-Hydroxyethyl)benzoic acid: A reduction product with different reactivity and applications.

    4-(1-Nitroethyl)benzoic acid: An oxidation product with distinct chemical behavior.

Uniqueness

This compound is unique due to its chiral nature, which allows it to interact selectively with biological targets. This selectivity is crucial in pharmaceutical applications, where the enantiomeric purity of a compound can significantly impact its efficacy and safety .

Biological Activity

(S)-4-(1-Aminoethyl)benzoic acid, often referred to as (S)-4-AEBA, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

This compound is characterized by a benzoic acid moiety substituted with an aminoethyl group at the para position. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 169.19 g/mol. The compound is typically encountered in its hydrochloride form, which enhances its solubility and bioavailability in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been investigated for its role as an antagonist of the prostaglandin EP4 receptor, which is implicated in various inflammatory processes and cancer progression .

Key Mechanisms:

  • EP4 Receptor Antagonism : The introduction of the (S)-absolute configuration significantly enhances the compound's affinity for the EP4 receptor, improving its functional activity approximately tenfold compared to its achiral counterparts .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that (S)-4-AEBA can suppress tumor growth in mouse models, indicating its potential utility in oncology .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Its ability to inhibit EP4 receptor signaling may contribute to reduced inflammation, making it a candidate for treating inflammatory disorders.
  • Anticancer Activity : Research indicates that (S)-4-AEBA may inhibit cancer cell proliferation through modulation of key signaling pathways associated with tumor growth .

Case Studies

  • Cancer Treatment Efficacy :
    A study evaluating the efficacy of (S)-4-AEBA in CT-26 colon cancer mouse models demonstrated significant tumor growth inhibition when administered at varying dosages. The results indicated a dose-dependent response, with higher doses yielding better outcomes:
    GroupTreatmentMean Tumor Volume (mm³)Tumor Growth Inhibition (%)
    G1Vehicle2145.58 ± 152.9-
    G2E7046 150 mg/kg1619.76 ± 276.8925.9
    G3AMX12006 75 mg/kg1497.04 ± 282.3932.0
    G4AMX12006 150 mg/kg1098.99 ± 247.1551.78
    This study underscores the potential of (S)-4-AEBA as a therapeutic agent against cancer .
  • Neuropathic Pain Models :
    Additional research has explored the compound's analgesic properties in neuropathic pain models, suggesting that it may alleviate pain through similar mechanisms involving receptor antagonism and modulation of pain pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity IndexUnique Features
(R)-4-(1-Aminoethyl)benzoic acid1134776-39-80.98Enantiomer with potentially differing effects
(S)-Methyl 4-(1-aminoethyl)benzoate222714-37-60.90Methyl ester derivative
3-(Aminomethyl)benzoic acid876-03-90.87Different substitution pattern affecting activity

This comparative analysis highlights how variations in structural features can influence biological activity and therapeutic applications.

Properties

IUPAC Name

4-[(1S)-1-aminoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMBVGSUFFPAFE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651217
Record name 4-[(1S)-1-Aminoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222714-33-2
Record name 4-[(1S)-1-Aminoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 g of 4-acetylbenzoic acid ethyl ester and 40 g of ammonium acetate are dissolved in 210 ml of absolute methanol, and 3.63 g of sodium cyanoborohydride are added. The reaction solution is stirred for 24 hours at room temperature, cooled to 4° and adjusted to a pH of 1 by the addition of concentrated hydrochloric acid. The methanol is removed under reduced pressure and the suspension that remains is filtered. The aqueous tiltrate is washed with diethyl ether, adjusted to a pH of 10 at 4° by the addition of solid sodium hydroxide and extracted with diethyl ether. Drying is carried out over sodium sulfate and is followed by concentration to dryness by evaporation under reduced pressure, and the oil that remains is distilled under reduced pressure to give 1-(4-carboxyphenyl)ethylamine having a boiling point of 130°-140° (6×10-2 mbar).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Acetylbenzoic acid (4.1 g) is dissolved in 50 mL ammonia-saturated methanol. Raney nickel catalyst (1.5 g; activity grade III) is then added and the mixture reduced under hydrogen atmosphere (4750 psi) at 80° C. for 17 hrs. After removal of the catalyst by suction filtration, the filtrate is evaporated and the residue dissolved in H2O. The solution is passed through a 2.5×15 cm column of Dowex 50X8-400 resin (H+ form) and eluted with 1N NH4OH. Evaporation of the eluate leaves a residue (2.9 g) which is recrystallized from H2O/acetone and characterized as 4-(1-aminoethyl)benzoic acid, m.p.>300° C.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(1-Aminoethyl)benzoic acid
Reactant of Route 2
(S)-4-(1-Aminoethyl)benzoic acid
Reactant of Route 3
(S)-4-(1-Aminoethyl)benzoic acid
Reactant of Route 4
(S)-4-(1-Aminoethyl)benzoic acid
Reactant of Route 5
(S)-4-(1-Aminoethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
(S)-4-(1-Aminoethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.